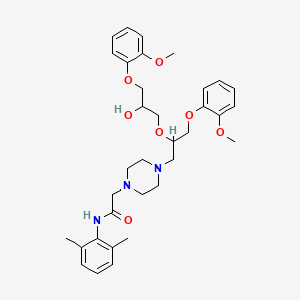
Galeterone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galeterone-d4: is a deuterated form of Galeterone, a steroidal antiandrogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Galeterone. Galeterone itself is known for its potential in treating prostate cancer by inhibiting androgen receptor signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Galeterone-d4 involves the incorporation of deuterium atoms into the Galeterone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumDeuterium is then incorporated using deuterated reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions: Galeterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study its metabolic pathways and pharmacokinetics .
Aplicaciones Científicas De Investigación
Chemistry: Galeterone-d4 is used as a reference standard in analytical chemistry to study the stability and degradation products of Galeterone.
Biology: In biological research, it helps in understanding the metabolic pathways of Galeterone by tracking the deuterium-labeled metabolites.
Medicine: this compound is used in preclinical studies to evaluate the pharmacokinetics and bioavailability of Galeterone, aiding in the development of more effective prostate cancer treatments .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and regulatory compliance .
Mecanismo De Acción
Galeterone-d4, like Galeterone, exerts its effects through multiple mechanisms:
Androgen Receptor Antagonism: It binds to androgen receptors, preventing androgens from activating them.
CYP17 Inhibition: It inhibits the enzyme CYP17A1, reducing the synthesis of androgens.
Androgen Receptor Downregulation: It decreases the overall levels of androgen receptors in prostate cancer cells.
These mechanisms collectively result in the inhibition of androgen-dependent growth signaling in prostate cancer .
Comparación Con Compuestos Similares
Abiraterone: Another CYP17 inhibitor used in prostate cancer treatment.
Enzalutamide: An androgen receptor antagonist used in advanced prostate cancer.
Comparison:
Galeterone vs. Abiraterone: Both inhibit CYP17, but Galeterone also acts as an androgen receptor antagonist and downregulator, providing a broader mechanism of action.
Galeterone vs. Enzalutamide: While both act as androgen receptor antagonists, Galeterone’s additional CYP17 inhibition and receptor downregulation make it unique
Galeterone-d4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C27H34N2O |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D |
Clave InChI |
PVTSZTBOFNVOQM-WAISILCHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H] |
SMILES canónico |
CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
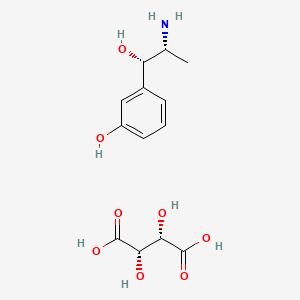
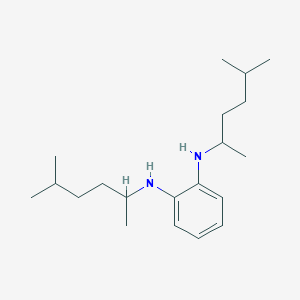
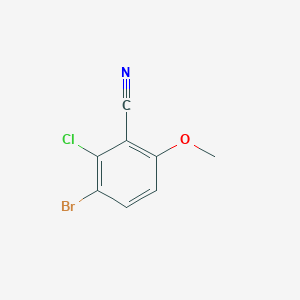
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

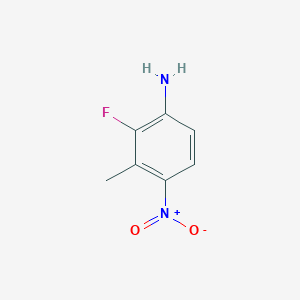
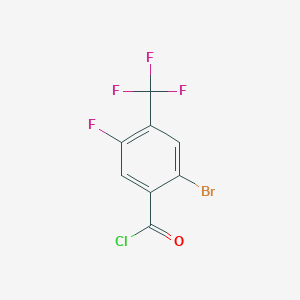
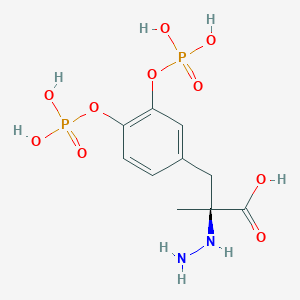
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)

